

Spectroscopic Profile of 1,4,5,8-Tetrahydroxyanthraquinone: A Technical Guide

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Compound of Interest

Compound Name: 1,4,5,8-Tetrahydroxyanthraquinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,4,5,8-tetrahydroxyanthraquinone**, a significant scaffold in medicinal chemistry. Due to the limited availability of complete, publicly accessible experimental spectra for this specific molecule, this document integrates known data with expected spectroscopic characteristics based on the analysis of closely related polyhydroxyanthraquinones. This guide is intended to serve as a valuable resource for the identification, characterization, and further development of **1,4,5,8-tetrahydroxyanthraquinone** and its derivatives.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **1,4,5,8-tetrahydroxyanthraquinone**.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Direct experimental ^1H and ^{13}C NMR data for **1,4,5,8-tetrahydroxyanthraquinone** are not readily available in the public domain. The data presented below are predicted values and expected ranges based on the analysis of similar anthraquinone structures. The high degree of symmetry in **1,4,5,8-tetrahydroxyanthraquinone** will result in a simplified NMR spectrum.

¹ H NMR (Expected)	Chemical Shift (δ, ppm)	Multiplicity
H-2, H-3, H-6, H-7	7.0 - 7.5	s
OH (1, 4, 5, 8)	12.0 - 13.0	br s

¹³ C NMR (Expected)	Chemical Shift (δ, ppm)
C-2, C-3, C-6, C-7	110 - 120
C-9, C-10 (C=O)	180 - 190
C-4a, C-9a, C-8a, C-10a	130 - 140
C-1, C-4, C-5, C-8	160 - 170

Note: Predicted chemical shifts can vary depending on the solvent and concentration. The broad singlet for the hydroxyl protons is due to strong intramolecular hydrogen bonding with the adjacent carbonyl groups.

Table 2: Infrared (IR) Spectroscopic Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Reference
O-H Stretch	3386, 2964	Strong, Broad	[1]
C=O Stretch	1608	Strong	[1]
C=C Aromatic Stretch	1550 - 1600	Medium-Strong	Expected
C-O Stretch	1200 - 1300	Strong	Expected

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Specific experimental UV-Vis absorption maxima for **1,4,5,8-tetrahydroxyanthraquinone** are not widely reported. The expected absorption bands are based on the electronic transitions typical for polyhydroxyanthraquinones.

Solvent	λ_{max} (nm)	Electronic Transition
Methanol/Ethanol	~250-260	$\pi \rightarrow \pi$
~280-300	$\pi \rightarrow \pi$	
~450-550	$n \rightarrow \pi^*$ (Visible)	

Note: The position and intensity of UV-Vis absorption bands are highly sensitive to the solvent polarity and pH.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of quinone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **1,4,5,8-tetrahydroxyanthraquinone** in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$). Due to potential solubility issues, DMSO- d_6 is often preferred for polyhydroxyanthraquinones.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (1H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Temperature: 298 K.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
 - Temperature: 298 K.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).



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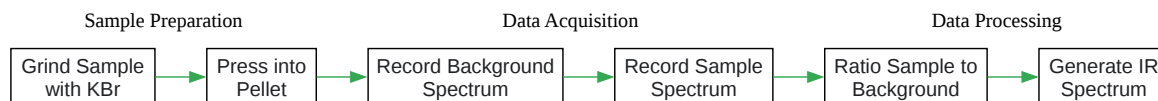
Fig. 1: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **1,4,5,8-tetrahydroxyanthraquinone** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet press die.
 - Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition and Processing:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.



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Fig. 2: Workflow for FTIR spectroscopy using the KBr pellet method.

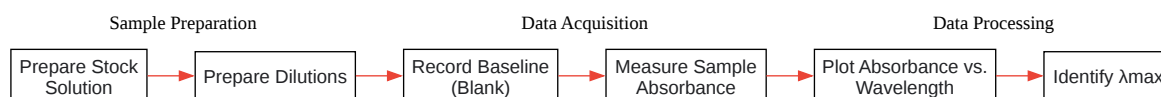
Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **1,4,5,8-tetrahydroxyanthraquinone** of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
 - Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).
- Instrument Parameters:
 - Spectrometer: Double-beam UV-Vis spectrophotometer.
 - Scan Range: 200 - 800 nm.
 - Scan Speed: Medium.
- Data Acquisition and Processing:
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Record a baseline spectrum with the blank in both the sample and reference beams.

- Replace the blank in the sample beam with the cuvette containing the sample solution.
- Record the absorption spectrum of the sample.
- Identify the wavelengths of maximum absorbance (λ_{max}).



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Fig. 3: General workflow for UV-Vis spectroscopy.

Interpretation of Spectroscopic Data

- NMR: The highly symmetric nature of **1,4,5,8-tetrahydroxyanthraquinone** leads to a simple spectrum. The downfield chemical shift of the hydroxyl protons is a key indicator of strong intramolecular hydrogen bonding. The aromatic protons are expected to appear as a singlet due to their chemical equivalence.
- IR: The prominent broad O-H stretching band and the strong C=O stretching absorption are characteristic features. The position of the C=O band at a relatively low wavenumber (1608 cm^{-1}) is indicative of the strong intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, which weakens the C=O double bond character.
- UV-Vis: The spectrum is expected to show multiple absorption bands corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the conjugated anthraquinone system. The long-wavelength absorption in the visible region is responsible for the colored nature of the compound.

This technical guide provides a foundational understanding of the spectroscopic properties of **1,4,5,8-tetrahydroxyanthraquinone**. For definitive structural elucidation and quality control, it is imperative to obtain and analyze experimental data for the specific sample under investigation.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of 1,4,5,8-Tetrahydroxyanthraquinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184003#spectroscopic-data-nmr-ir-uv-vis-of-1-4-5-8-tetrahydroxyanthraquinone>]

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